Azido-PEG35-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

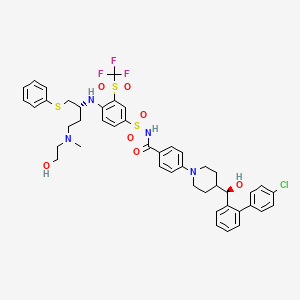

Azido-PEG35-amine is a compound that contains both an azide group and an amine group linked through a polyethylene glycol (PEG) chain. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) ester, and carbonyls (ketone, aldehyde) .

作用機序

Target of Action

Azido-PEG35-amine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an azide group and an amine group . The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is crucial for the formation of PROTACs . The amine group of this compound is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters .

Biochemical Pathways

As a component of protacs, it plays a role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

It is known that this compound is a monodisperse, aqueous soluble peg linker , which suggests it may have good bioavailability due to its solubility in aqueous media.

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in the formation of PROTACs . By forming a stable triazole linkage, this compound enables the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.

Action Environment

It is known that environmental factors can have significant effects on the epigenome, which in turn can influence gene expression and subsequent health outcomes . As such, it is plausible that environmental factors could potentially influence the action of this compound, particularly when it is part of a PROTAC molecule.

生化学分析

Biochemical Properties

Azido-PEG35-amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are not well-studied. The effects of similar PEG-based compounds have been investigated. For instance, pegylated arginine deiminase (ADI-PEG 20) has been shown to improve energy homeostasis by driving systemic and hepatocyte autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with molecules containing Alkyne groups. It undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) to form a stable triazole linkage .

Temporal Effects in Laboratory Settings

It is known that this compound is a non-cleavable linker for bio-conjugation .

Metabolic Pathways

It is known that this compound can be used in the synthesis of PROTACs .

Transport and Distribution

It is known that the hydrophilic PEG spacer in this compound increases its solubility in aqueous media .

Subcellular Localization

It is known that this compound can be used in the synthesis of PROTACs .

準備方法

Synthetic Routes and Reaction Conditions

Azido-PEG35-amine is typically synthesized through a multi-step process involving the functionalization of PEG with azide and amine groups

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications for research and industrial applications .

化学反応の分析

Types of Reactions

Azido-PEG35-amine undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes, forming stable triazole linkages. .

Amide Bond Formation: The amine group can react with carboxylic acids or activated NHS esters to form amide bonds.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing reagents.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes BCN or DBCO groups without the need for a catalyst.

Amide Bond Formation: Involves carboxylic acids or NHS esters and suitable coupling agents

Major Products Formed

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Resulting from reactions with carboxylic acids or NHS esters

科学的研究の応用

Azido-PEG35-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings with enhanced properties .

類似化合物との比較

Similar Compounds

Azido-PEG3-amine: Contains a shorter PEG chain but similar functional groups.

Azido-PEG4-amine: Another variant with a different PEG chain length.

Azido-PEG12-amine: Features a longer PEG chain, offering different solubility and reactivity properties .

Uniqueness

Azido-PEG35-amine is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility, such as drug delivery and bioconjugation .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQQBVVZWHNZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H146N4O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1627.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)